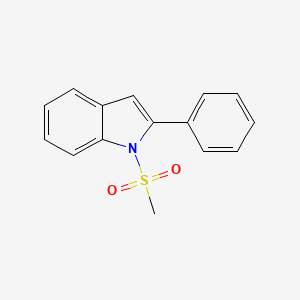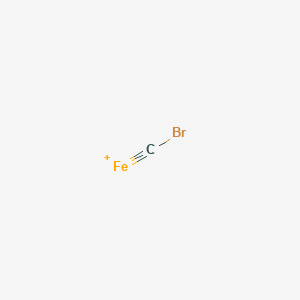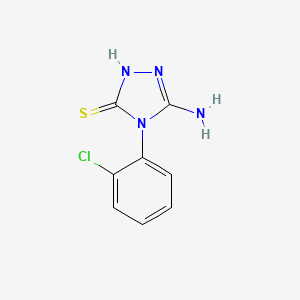![molecular formula C12H11N2O3P B14377274 {4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid CAS No. 90155-47-8](/img/structure/B14377274.png)
{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a phenyl ring, which is further connected to a diazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid typically involves the diazotization of aniline derivatives followed by coupling with phosphonic acid derivatives. One common method includes the reaction of 4-aminobenzenephosphonic acid with nitrous acid to form the diazonium salt, which is then coupled with a phenyl group under controlled conditions .
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a phosphonate pro-drug.
Mécanisme D'action
The mechanism of action of {4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diazenyl group can also participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic acid: Similar structure but lacks the diazenyl group.
Benzenephosphonic acid: Another similar compound with a simpler structure.
Phosphinic acids: Compounds with similar bioisosteric properties.
Uniqueness
{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid is unique due to the presence of both the phosphonic acid and diazenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
90155-47-8 |
|---|---|
Formule moléculaire |
C12H11N2O3P |
Poids moléculaire |
262.20 g/mol |
Nom IUPAC |
(4-phenyldiazenylphenyl)phosphonic acid |
InChI |
InChI=1S/C12H11N2O3P/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H2,15,16,17) |
Clé InChI |
PGOUCFBFRCLIHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)

![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)

![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)

![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)


![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)

![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)

